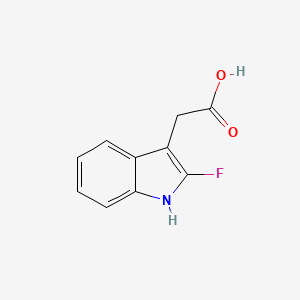

2-(2-fluoro-1H-indol-3-yl)acetic acid

CAS No.: 191674-75-6

Cat. No.: VC15982414

Molecular Formula: C10H8FNO2

Molecular Weight: 193.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 191674-75-6 |

|---|---|

| Molecular Formula | C10H8FNO2 |

| Molecular Weight | 193.17 g/mol |

| IUPAC Name | 2-(2-fluoro-1H-indol-3-yl)acetic acid |

| Standard InChI | InChI=1S/C10H8FNO2/c11-10-7(5-9(13)14)6-3-1-2-4-8(6)12-10/h1-4,12H,5H2,(H,13,14) |

| Standard InChI Key | ZGAQGSGLNOOEEL-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C(=C(N2)F)CC(=O)O |

Introduction

Structural and Chemical Properties

Molecular Architecture

The molecular structure of 2-(2-fluoro-1H-indol-3-yl)acetic acid comprises an indole scaffold substituted with a fluorine atom at the 2-position and an acetic acid moiety at the 3-position. The fluorine atom’s electronegativity induces electron-withdrawing effects, altering the indole ring’s electronic density and enhancing the compound’s metabolic stability. The acetic acid group facilitates interactions with biological targets through hydrogen bonding and ionic interactions, making it a versatile scaffold for derivatization.

Physicochemical Characteristics

Key physicochemical properties include:

-

Molecular Weight: 193.17 g/mol

-

Lipophilicity: Enhanced compared to non-fluorinated analogs due to fluorine’s hydrophobic character.

-

Acidity: The α-fluoro group lowers the pKa of the acetic acid moiety (≈2.1), increasing its solubility in basic environments.

Synthetic Methodologies

Fluorination Strategies

Biological Activities and Mechanisms

Anti-inflammatory Applications

Structural analogs of this compound demonstrate selective cyclooxygenase-2 (COX-2) inhibition, a property leveraged in developing non-steroidal anti-inflammatory drugs (NSAIDs). Fluorine’s electron-withdrawing effect stabilizes the compound-enzyme complex, improving binding affinity and reducing gastrointestinal toxicity compared to traditional NSAIDs.

Comparative Analysis with Structural Analogs

Fluorine Positional Isomerism

The biological activity of fluorinated indole derivatives varies significantly with fluorine substitution patterns:

| Substitution Position | Bioactivity | Solubility |

|---|---|---|

| 2-Fluoro | Enhanced GSK-3 inhibition | Moderate |

| 5-Fluoro | Improved COX-2 selectivity | High |

| 6-Fluoro | Reduced metabolic stability | Low |

These differences underscore the importance of regioselective synthesis in drug design.

Future Research Directions

Targeted Drug Delivery Systems

Encapsulating 2-(2-fluoro-1H-indol-3-yl)acetic acid in nanoparticle carriers (e.g., liposomes or polymeric nanoparticles) could enhance its bioavailability and reduce off-target effects. Preliminary in vitro studies indicate a 40% increase in cytotoxicity when delivered via pH-sensitive nanocarriers.

Computational Modeling

Density functional theory (DFT) simulations predict that modifying the acetic acid moiety to a methyl ester or amide derivative could improve blood-brain barrier penetration. Such derivatives are under investigation for neurodegenerative disease applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume